![molecular formula C11H17N3OS B1466231 (4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1485433-34-8](/img/structure/B1466231.png)
(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Overview
Description
The compound “(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also contains a thiazole ring, which is a heterocyclic compound that often exhibits therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring and the thiazole ring connected by a methanone (carbonyl) group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Synthesis of Various Piperidine Derivatives
Piperidine derivatives can be formed through intra- and intermolecular reactions . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Hydrogenation Reactions
A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity . This process can be used to convert substituted pyridines into the corresponding piperidines .
Inhibitors of Protein Kinase B (Akt)
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Antiviral Agents
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which are structurally similar to piperidine derivatives, have shown potent antiviral activity .
Synthesis of Biologically Active Compounds
Novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-9(6-12)3-5-14/h7,9H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJAOPPASKJEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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